molecular formula C15H6F3N3O3S B4130019 (E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

Cat. No.: B4130019
M. Wt: 365.3 g/mol
InChI Key: CBOLPPZLAVFTAT-VMPITWQZSA-N
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Description

(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of nitro, furyl, trifluoromethyl, benzothiazolyl, and acrylonitrile groups

Properties

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F3N3O3S/c16-15(17,18)9-1-3-12-11(6-9)20-14(25-12)8(7-19)5-10-2-4-13(24-10)21(22)23/h1-6H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOLPPZLAVFTAT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Nitrofuryl Group: The nitrofuryl group can be synthesized by nitration of furan derivatives.

    Coupling Reactions: The final step involves coupling the benzothiazole, nitrofuryl, and acrylonitrile moieties under specific reaction conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuryl and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation Products: Nitroso derivatives, carboxylic acids.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzothiazole and nitrofuryl derivatives.

Scientific Research Applications

(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The trifluoromethyl and benzothiazole groups can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile: Unique due to the combination of nitrofuryl, trifluoromethyl, and benzothiazole groups.

    5-nitro-2-furylacrylonitrile: Lacks the benzothiazole and trifluoromethyl groups.

    2-(trifluoromethyl)benzothiazole: Lacks the nitrofuryl and acrylonitrile groups.

Uniqueness

The uniqueness of this compound lies in its multi-functional groups that provide a wide range of chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrofuryl group contributes to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile
Reactant of Route 2
(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

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